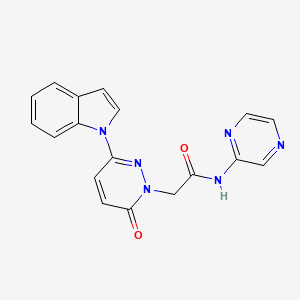
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide , with the CAS number 2034526-55-9 , belongs to a class of organic molecules known as amides. This compound is characterized by its complex structure, which includes an indole moiety, a pyridazinone ring, and a pyrazine substituent. These structural features suggest potential biological activities, particularly in the realms of oncology and anti-inflammatory responses.
Structural Characteristics
The molecular formula of this compound is C18H14N6O2, with a molecular weight of approximately 346.35 g/mol . The presence of the indole group, known for its role as a pharmacophore in various kinase inhibitors, indicates potential therapeutic applications in cancer treatment and other diseases.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several promising avenues:
- Antitumor Activity : The indole and pyridazinone components are associated with anticancer properties. Similar compounds have shown efficacy as CDK (cyclin-dependent kinase) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells .
- Kinase Inhibition : The structural characteristics suggest that this compound may inhibit specific kinases involved in cell signaling pathways critical for tumor proliferation.
- Antibacterial Properties : The benzothiazole structure, present in some derivatives, has been linked to antibacterial activity. Investigating the compound's potential in this area could yield significant insights.
Case Studies and Research Findings
While specific studies directly involving this compound are scarce, related research provides a foundation for its potential applications:
- CDK Inhibition : A study on similar indole derivatives demonstrated their ability to inhibit CDK1, leading to G2/M phase cell cycle arrest and increased apoptosis in various cancer cell lines . This finding supports the hypothesis that this compound may exhibit similar mechanisms.
- Pyridazinone Derivatives : Other compounds in the pyridazinone class have shown promise against human tumor cell lines, indicating that modifications to the structure can enhance biological activity .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-pyridin-2-yl)acetamide | C22H16N6O2S | 428.47 | Antitumor, antibacterial |
| 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide | C16H13F3N4O2 | 350.29 | Anticancer properties |
| 2-methylpropanamide (GDC-0032) | C20H22N4O4 | 410.41 | PI3K inhibitor |
Propiedades
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-pyrazin-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17(21-15-11-19-8-9-20-15)12-24-18(26)6-5-16(22-24)23-10-7-13-3-1-2-4-14(13)23/h1-11H,12H2,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJZYJLGOFCXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














